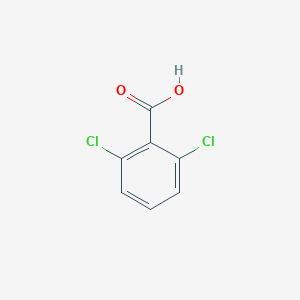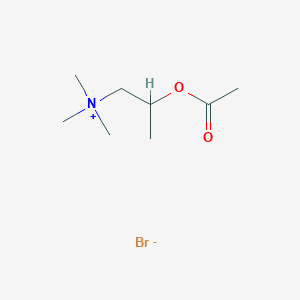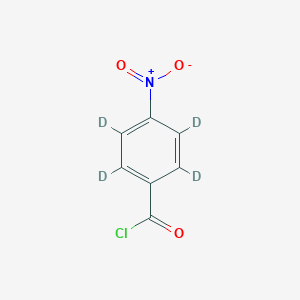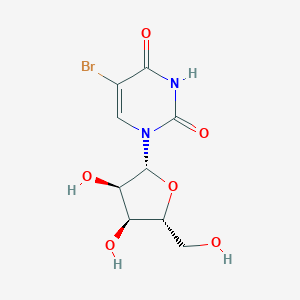
5-Bromouridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromouridine oligonucleotides can be achieved by reacting 5-Bromouridine with tri(imidazol-1-yl)phosphine at relatively low temperatures. This method allows the synthesis of 5-Bromouridine oligonucleotides up to a hexamer in high yields (Shimidzu & Yamana, 1983). Additionally, 5-Bromouridine can be incorporated into DNA using a polymerase chain reaction (PCR) protocol, making the DNA photosensitive to certain wavelengths of light (Michalska et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-Bromouridine has been examined through various techniques, including X-ray crystal analysis. The glycosidic bond length and conformation of the C5'—O5' bond in 5-Bromouridine are notable features that have been studied (Iball, Morgan & Wilson, 1966).
Chemical Reactions and Properties
5-Bromouridine undergoes photochemical reactions, forming intermediate cyclobutane photoadducts and 5,5'-bipyrimidine type adducts under UV light irradiation (Lepczyńska et al., 2012). Furthermore, it can react specifically with tryptophan in aqueous frozen solution, indicating its specificity in photocoupling reactions (Saito et al., 1981).
Physical Properties Analysis
Research on 5-Bromouridine's physical properties is less prevalent in available literature, suggesting an area for future study.
Chemical Properties Analysis
5-Bromouridine is known for its role in RNA synthesis and its ability to be incorporated into RNA, as demonstrated in studies using bromouridine labelling techniques (Jensen, Larsen & Larsen, 1993). It also exhibits unique reactivity with aminoacyl-tRNA synthetases, indicating a broader range of chemical interactions and functionalities (Koontz & Schimmel, 1979).
Applications De Recherche Scientifique
- The labelled RNA is analyzed by RT-qPCR or sequencing . Results Summary: The method provides insights into RNA production rates, showing that BrU-labelled IP’ed RNA and total RNA differ by approximately 5 Ct’s, indicating some lowly expressed RNAs might not be detected following BrU-IP .
- Its incorporation is detected immunocytochemically and analyzed by cytometry . Results Summary: The application of 5-Bromouridine leads to the inhibition of viral activity, showcasing its potential as an antiviral agent .
- The labelled RNA is then subjected to immunoprecipitation chase-deep sequencing analysis (BRIC-seq) . Results Summary: This method enables the measurement of RNA stability and degradation rates, providing valuable data on RNA half-life .
- The labelled RNA is immunoprecipitated and analyzed by reverse transcription and quantitative polymerase chain reaction . Results Summary: This approach allows for the distinction between changes in RNA levels due to production or degradation .
- RNA synthesis rates are measured by labelling RNA with BrU for a set period and analyzing it post-labelling . Results Summary: The method reveals the transcriptional activity of RNA polymerases and the synthesis rates of different types of RNA .
- The captured RNA is then sequenced using NGS technologies . Results Summary: This application provides a comprehensive view of the transcriptome, allowing for the analysis of all RNA types, not limited to mRNA .
- The labelled RNA is then measured over time using BRIC-seq . Results Summary: This method allows researchers to determine the half-lives of RNA molecules, providing insights into their stability and function .
- The efficiency of splicing is then investigated . Results Summary: The study found that splicing is inhibited if uridines in the RNA transcript are replaced by BrU, indicating the importance of uridines for the splicing reaction .
- The incorporation is detected using antibodies against BrdU followed by flow cytometry . Results Summary: This application allows for the detection of RNA synthesis in individual cells, contributing to a better understanding of cellular processes .
- The editing events are tracked by detecting the incorporation of BrU into the RNA . Results Summary: This application helps in understanding how RNA editing contributes to genetic diversity and regulation .
- The structure and folding of the RNA are analyzed using various biophysical techniques . Results Summary: The studies provide insights into RNA structural dynamics and its role in biological functions .
- The interactions with specific proteins are analyzed through binding assays . Results Summary: This method elucidates the specificity and affinity of RNA-protein interactions, which is crucial for understanding cellular processes .
- The localization is observed using fluorescence microscopy . Results Summary: This application allows researchers to track RNA movement and localization within the cellular environment .
Safety And Hazards
When handling 5-Bromouridine, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes . Use personal protective equipment as required . In case of accidental release, sweep up and shovel, and keep in suitable, closed containers for disposal .
Relevant Papers One relevant paper is "Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells" . This paper used 5’-bromouridine IP chase (BRIC-seq) to reveal highly regulated genes and pathways important in a melanoma cell line . By combining BRIC-seq, RNA-seq and in silico predictions, they identified both existing and novel direct miR-211 targets .
Propriétés
IUPAC Name |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317210 | |
| Record name | 5-Bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromouridine | |
CAS RN |
957-75-5 | |
| Record name | 5-Bromouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



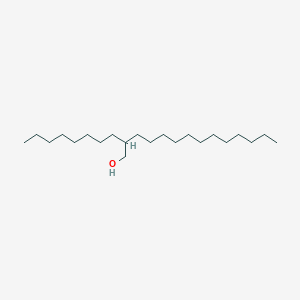
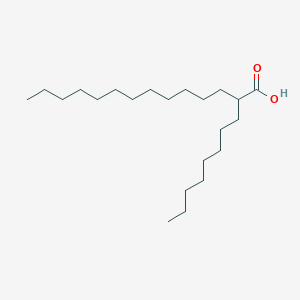
![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)
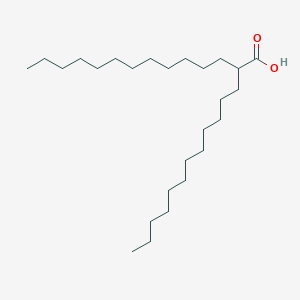
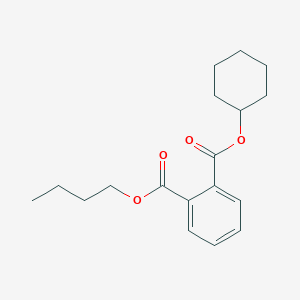

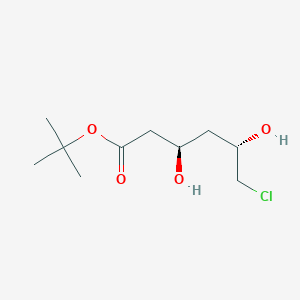
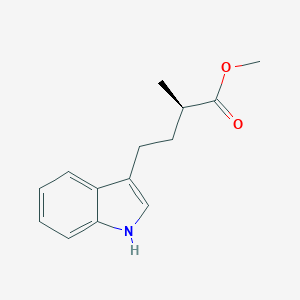
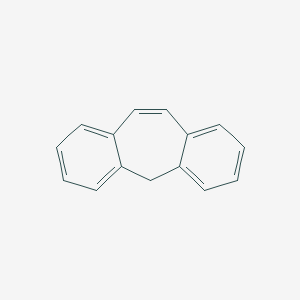
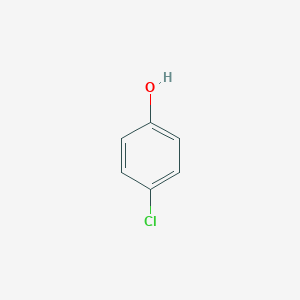
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
